Imidazo[4,5‑c]pyridine Regiospecificity: 3‑Amino‑4‑chloropyridine vs. 3‑Amino‑2‑chloropyridine
3‑Amino‑4‑chloropyridine is the requisite precursor for the imidazo[4,5‑c]pyridine scaffold, whereas 3‑amino‑2‑chloropyridine exclusively yields the imidazo[4,5‑b]pyridine regioisomer. The Clark group reported that copper‑catalyzed amidation of 3‑amino‑N‑Boc‑4‑chloropyridine, followed by palladium‑catalyzed cyclization, provides imidazo[4,5‑c]pyridines; the analogous 3‑amino‑2‑chloropyridine provides imidazo[4,5‑b]pyridines [1]. No other aminohalopyridine isomer can supply this connectivity pattern.
| Evidence Dimension | Fused‑ring regiochemistry of imidazopyridine product |
|---|---|
| Target Compound Data | Imidazo[4,5‑c]pyridine (annulation at C‑3 amine and C‑4 chlorine) |
| Comparator Or Baseline | 3‑Amino‑2‑chloropyridine → Imidazo[4,5‑b]pyridine |
| Quantified Difference | Qualitative: orthogonal fusion pattern – no cross‑over possible |
| Conditions | Copper‑catalyzed amidation of N‑Boc‑aminohalopyridine; Pd‑catalyzed cyclization (J. Org. Chem. 2014 & 2018) |
Why This Matters
Procurement of the wrong isomer commits a synthesis program to the wrong fused‑ring architecture, which dictates pharmacophore shape and biological target recognition.
- [1] Wilson, R. J.; Rosenberg, A. J.; Kaminsky, L.; Clark, D. A. Copper‑ and Palladium‑Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5‑c]pyridines. J. Org. Chem. 2014, 79, 2206–2218. View Source
